Zinc 2-mercaptobenzothiazole
Description
Overview of the Chemical Compound and its Research Significance
Zinc 2-mercaptobenzothiazole (B37678), often abbreviated as ZMBT, is a coordination complex with significant standing in both industrial applications and academic research. It is structurally composed of a central zinc ion coordinated to two 2-mercaptobenzothiazole ligands. solubilityofthings.comcdnsciencepub.com This compound typically presents as a light yellow or white powder and is recognized for its stability and specific reactivity, which underpins its utility. solubilityofthings.comnih.gov
From a research perspective, the significance of Zinc 2-mercaptobenzothiazole stems from its multifaceted properties. It was initially and remains widely investigated for its role as a highly effective semi-ultra accelerator in the vulcanization of both natural and synthetic rubbers. mdpi.comatamankimya.comresearchgate.net This application, which enhances the elasticity, durability, and aging resistance of rubber products, has been a cornerstone of polymer science research for decades. atamankimya.comchemimpex.com
Beyond polymer chemistry, ZMBT is a subject of intense investigation in the field of materials science and corrosion inhibition. Researchers have demonstrated its efficacy as a corrosion inhibitor for various metals, where it forms a protective self-assembled monolayer on the metal's surface. mdpi.comresearchgate.net Advanced analytical techniques, such as Electrochemical Impedance Spectroscopy (EIS) and Surface-Enhanced Raman Scattering (SERS), are frequently employed to study its adsorption mechanisms and inhibitory action at the molecular level. researchgate.net The unique coordination chemistry of ZMBT also makes it a candidate for developing novel materials, including conductive polymers and sensors. solubilityofthings.com Furthermore, research into its synthesis is ongoing, with a focus on developing cleaner, more environmentally friendly production methods that avoid the saline wastewater of traditional processes. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | zinc;1,3-benzothiazole-2-thiolate |
| CAS Number | 155-04-4 nih.govbiosynth.com |
| Molecular Formula | C₁₄H₈N₂S₄Zn nih.gov |
| Molar Mass | ~399.89 g/mol biosynth.com |
| Appearance | Light yellow to white powder solubilityofthings.comnih.gov |
| Density | ~1.7 g/cm³ nih.gov |
Historical Context of Advanced Research on Benzothiazole (B30560) Derivatives
The scientific journey of benzothiazole derivatives is rooted in the industrial advancements of the 20th century. The initial impetus for extensive research into this class of compounds, including 2-mercaptobenzothiazole (MBT), the precursor to ZMBT, was the discovery of their potent ability to accelerate the sulfur vulcanization of rubber. nih.govresearchgate.net This critical industrial application stimulated decades of synthesis and evaluation, establishing a foundational understanding of their chemistry. allenpress.com
Beyond the rubber industry, the unique chemical structure of benzothiazoles led to their exploration in other domains. An early example includes their use as sensitizing dyes in the field of silver photography. jchemrev.com However, a significant evolution in the research focus occurred in recent years, shifting from primarily industrial applications to the vast potential of benzothiazole derivatives in medicinal chemistry. hep.com.cnbenthamdirect.com
This modern era of research is characterized by the exploration of the benzothiazole scaffold as a pharmacophore for developing new therapeutic agents. jchemrev.compnrjournal.com A wealth of studies has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. hep.com.cnpcbiochemres.com This pivot towards pharmacology has, in turn, fueled significant advancements in synthetic organic chemistry, leading to the development of novel and sophisticated methods for creating diverse benzothiazole-based molecular architectures with improved specificity and biological efficacy. hep.com.cnbenthamdirect.com
Current Research Landscape and Emerging Areas of Inquiry
The current research landscape for this compound and its parent compounds is dynamic and expanding into high-technology sectors. A major area of inquiry is in the development of advanced and "smart" materials. This includes the incorporation of ZMBT and its precursor, MBT, into self-healing and anticorrosion coatings, which can autonomously repair damage and provide enhanced protection for metallic substrates. mdpi.com In polymer science, novel functional monomers derived from 2-mercaptobenzothiazole are being synthesized and studied for their potential as photo-initiators in radical polymerization processes. mdpi.comresearchgate.net
An emerging and promising field of application is in renewable energy. Specifically, 2-mercaptobenzothiazole has been investigated as a co-adsorbent in dye-sensitized solar cells, where it can improve device efficiency and long-term stability. mdpi.comresearchgate.net
Medicinal chemistry continues to be a dominant and highly active area of research for the broader benzothiazole class. jchemrev.compcbiochemres.com Current investigations are focused on designing and synthesizing derivatives with targeted biological activities, including potent anticancer, antifungal, antidiabetic, and antioxidant agents. jchemrev.comhep.com.cnbenthamdirect.com
Furthermore, modern computational chemistry plays a crucial role in the current research paradigm. Techniques such as Density Functional Theory (DFT) are utilized to model the electronic structure of these compounds, allowing researchers to correlate molecular properties with experimental findings and to rationally design new derivatives with enhanced functions. researchgate.net Other active research avenues include exploring the catalytic potential of these compounds for promoting more efficient and green chemical reactions and studying their environmental fate. solubilityofthings.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5NS2Zn |
|---|---|
Molecular Weight |
232.6 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;zinc |
InChI |
InChI=1S/C7H5NS2.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI Key |
GIUBHMDTOCBOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Zn] |
Color/Form |
LIGHT YELLOW POWDER |
density |
1.7 AT 25 °C/4 °C |
physical_description |
Dry Powder; NKRA Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |
Origin of Product |
United States |
Synthesis and Advanced Reaction Pathways of Zinc 2 Mercaptobenzothiazole and Its Precursors
Synthetic Methodologies for 2-Mercaptobenzothiazole (B37678)
The industrial production and laboratory synthesis of 2-Mercaptobenzothiazole have evolved to include several distinct routes, each with its own set of reaction conditions and efficiencies. These methods primarily revolve around the formation of the benzothiazole (B30560) ring system from aniline-based precursors.
Catalyzed Reactions Involving Aniline (B41778), Carbon Disulfide, and Sulfur
The most prominent industrial method for synthesizing 2-Mercaptobenzothiazole is the high-pressure reaction of aniline, carbon disulfide, and sulfur. researchgate.netnih.gov This process, often referred to as the Kelly process, is typically conducted in an autoclave at elevated temperatures and pressures. acs.orgatamanchemicals.com The reaction involves the condensation of these three components to form the heterocyclic ring of MBT.
The reaction conditions are critical for achieving high yields and purity. Optimal results are often obtained when the reaction mixture is heated to temperatures in the range of 245–255 °C under autogenous pressure for a duration of 1.5–2.5 hours. google.com The molar ratio of the reactants also plays a crucial role, with a feed molar ratio of aniline to carbon disulfide to sulfur of approximately 0.9-1.1 : 1.2-1.7 : 0.9-1.1 being reported as effective. google.com Under these conditions, yields of up to 98% with a purity of about 99% can be achieved. google.com
Continuous flow processes have also been developed, utilizing tubular reactors. In such setups, the reactants are continuously fed into a reactor maintained at 250-300°C and then passed through a second reactor at a lower temperature of 200-240°C to optimize the yield. google.com
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Aniline, Carbon Disulfide, Sulfur | researchgate.netnih.gov |
| Temperature | 245–255 °C | google.com |
| Pressure | Autogenous | google.com |
| Reaction Time | 1.5–2.5 hours | google.com |
| Molar Ratio (Aniline:CS₂:S) | 0.9-1.1 : 1.2-1.7 : 0.9-1.1 | google.com |
| Typical Yield | ~98% | google.com |
| Typical Purity | ~99% | google.com |
Metal Sulfide (B99878) Mediated Formation Schemes
Alternative synthetic routes to 2-mercaptobenzothiazole have been developed that employ metal sulfides to mediate the reaction, often under milder conditions. One such method involves the reaction of a disulfide with carbon disulfide in water, mediated by a metal sulfide. rsc.org In this process, sodium hydrosulfide (B80085) (NaHS) has been shown to act not only as a cleaving agent for the S-S bond of the disulfide but also as an activator for carbon disulfide. rsc.org This dynamic interchange reaction allows for the efficient synthesis of various 2-mercaptobenzothiazole derivatives in good to excellent yields. rsc.org
Another approach utilizes a metal sulfide as a promoter for the reaction of 2-haloanilines with carbon disulfide. For instance, sodium sulfide nonahydrate (Na₂S·9H₂O) can function as both an activator of carbon disulfide and as a base in this reaction. figshare.com
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) provides another versatile pathway to 2-mercaptobenzothiazole and its derivatives. A notable example is the reaction of o-haloanilines with carbon disulfide in the presence of an organic base. nih.gov The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for this tandem reaction has been reported to be highly efficient, affording the desired products in good to excellent yields. organic-chemistry.orgnih.govdrugbank.com This metal-free approach is advantageous as it often proceeds under milder conditions compared to the high-pressure industrial methods. organic-chemistry.org
The reaction mechanism is believed to involve the nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization, with DBU facilitating the deprotonation steps. organic-chemistry.org The choice of solvent can influence the reaction, with toluene (B28343) being a preferred solvent in many cases. organic-chemistry.org
Another established nucleophilic aromatic substitution route involves the reaction of o-haloanilines with potassium or sodium O-ethyl dithiocarbonate, which is followed by cyclization to form the benzothiazole ring. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Starting Materials | o-Haloaniline derivatives, Carbon Disulfide | nih.gov |
| Promoter | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | organic-chemistry.orgnih.govdrugbank.com |
| Solvent | Toluene | organic-chemistry.org |
| Yield | Good to excellent | nih.govdrugbank.com |
Synthetic Routes to Zinc 2-mercaptobenzothiazole
This compound is typically synthesized from its precursor, 2-mercaptobenzothiazole, through two main pathways: double decomposition reactions involving alkali metal salts and direct solvent-based approaches.
Double Decomposition Reactions via Alkali Metal Salts
The traditional and widely used method for producing this compound is a double decomposition reaction. google.com This process involves two main steps. First, 2-mercaptobenzothiazole is treated with an alkali metal hydroxide (B78521), such as sodium hydroxide, to form the corresponding water-soluble alkali metal salt, sodium 2-mercaptobenzothiazolate. google.comgoogle.com
In the second step, a solution of a water-soluble zinc salt, commonly zinc sulfate (B86663) or zinc chloride, is added to the solution of the alkali metal salt of MBT. google.comgoogle.com This results in the precipitation of the water-insoluble this compound, which can then be isolated by filtration, washed, and dried. This method is effective but generates a significant amount of wastewater containing dissolved salts as a byproduct. google.com
An example of this reaction involves treating 41.8 parts of 2-mercaptobenzothiazole with 10 parts of sodium hydroxide in water. After adjusting the pH, the solution is heated to 70°C, and a solution of 17.2 parts of zinc chloride in water is slowly added with stirring to precipitate the zinc salt. google.com
Solvent-Based Synthesis Approaches Utilizing 2-Mercaptobenzothiazole and Zinc Oxide
To address the environmental concerns associated with the double decomposition method, cleaner, solvent-based synthesis routes have been developed. These methods involve the direct reaction of 2-mercaptobenzothiazole with zinc oxide in an organic solvent. google.comgoogle.com
In a typical procedure, 2-mercaptobenzothiazole and zinc oxide are heated in an organic solvent in the presence of a catalyst. google.com The molar ratio of 2-mercaptobenzothiazole to zinc oxide is typically in the range of 1:0.5 to 1:0.55. google.com Catalytic amounts of an acid, such as glacial acetic acid or propionic acid, are often employed to facilitate the reaction. google.comgoogle.com The reaction is generally carried out at reflux for a period of 2-3 hours. google.com The resulting this compound, being a solid, can be isolated by filtration and then dried. A significant advantage of this method is that the primary byproduct is a small amount of water, thus avoiding the generation of large quantities of salt-laden wastewater. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 2-Mercaptobenzothiazole, Zinc Oxide | google.com |
| Catalyst | Glacial Acetic Acid or Propionic Acid | google.com |
| Molar Ratio (MBT:ZnO) | 1 : 0.5-0.55 | google.com |
| Reaction Time | 2–3 hours at reflux | google.com |
| Byproduct | Water | google.com |
Mechanistic Studies of Derivative Formation
The formation of derivatives from 2-mercaptobenzothiazole is a significant area of research, focusing on the introduction of new functional groups to tailor the molecule's properties for various applications. Mechanistic studies in this field are crucial for optimizing reaction conditions and understanding the pathways to desired products. This section delves into the synthesis of specific functionalized derivatives and the generation of the reactive 2-mercaptobenzothiazolyl radical.
Synthesis of Functionalized 2-Mercaptobenzothiazole Derivatives (e.g., Acrylic and Methacrylic)
The synthesis of acrylic and methacrylic derivatives of 2-mercaptobenzothiazole has been a subject of interest due to their potential application as functional monomers in polymer chemistry and technology. These derivatives can serve as photo-initiators for radical polymerization. The synthetic routes to these compounds have been optimized to improve isolation and purification methods.
One common approach to synthesizing these derivatives involves a multi-step process. For instance, 2-(Benzothiazolylthio)ethyl acrylate (B77674) can be synthesized in a two-step procedure. The first step is the reaction of 2-mercaptobenzothiazole with chloroethanol in the presence of a base like potassium hydroxide and a catalyst such as potassium iodide. This reaction typically takes place in an ethanol/water mixture and is refluxed overnight to produce the intermediate, 2-(2-benzothiazolylthio)ethanol. The subsequent step involves the esterification of this intermediate with acryloyl chloride to yield the final acrylate derivative.
A more direct, one-step synthesis has been employed for methacrylate (B99206) derivatives. This method involves refluxing 2-mercaptobenzothiazole with 2-chloroethyl methacrylate in the presence of sodium bicarbonate in a solvent like dimethylformamide. A similar one-step approach can also be utilized for acrylate derivatives using 2-chloroethyl acrylate. The reaction mixture is typically refluxed overnight, followed by washing with an aqueous sodium hydroxide solution and extraction with an organic solvent such as diethyl ether. Purification of the final products, which are often oils, is commonly achieved through flash chromatography.
The structures of these newly synthesized acrylic and methacrylic derivatives are typically confirmed using various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Synthesis Methods for Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole
| Derivative | Synthesis Steps | Reactants | Key Conditions |
|---|---|---|---|
| 2-(Benzothiazolylthio)ethyl Acrylate | Two-step | 2-Mercaptobenzothiazole, Chloroethanol, Acryloyl Chloride, Potassium Hydroxide, Potassium Iodide | Reflux, Esterification |
| 2-(2-(6-Ethoxybenzothiazolylo)thio)ethyl Acrylate | Two-step | 6-Ethoxy-2-mercaptobenzothiazole, Chloroethanol, Acryloyl Chloride, Potassium Hydroxide, Potassium Iodide | Reflux, Esterification |
| 2-(Benzothiazolylthio)ethyl Methacrylate | One-step | 2-Mercaptobenzothiazole, 2-Chloroethyl Methacrylate, Sodium Bicarbonate | Reflux in Dimethylformamide |
Elucidation of 2-Mercaptobenzothiazolyl Radical Generation Pathways
The generation of the 2-mercaptobenzothiazolyl radical (a thiyl radical) is a key process in various chemical reactions, particularly in the initiation of polymerization. Understanding the pathways through which this radical is formed is essential for controlling these reactions. Laser flash photolysis is a primary technique used to study these transient radical species.
Several pathways for the generation of the 2-mercaptobenzothiazolyl radical have been identified:
Direct Photolysis: The direct irradiation of 2-mercaptobenzothiazole with UV light can lead to the formation of the benzothiazolyl radical. Laser flash photolysis studies have detected transient species, including the triplet excited state of 2-mercaptobenzothiazole, the solvated electron, and the benzothiazolyl radical itself. This process involves the photoejection of an electron from the molecule, followed by deprotonation to yield the radical.
Hydrogen Abstraction: In the presence of a photoinitiator, such as benzophenone, the excited triplet state of the initiator can abstract a hydrogen atom from the thiol group (-SH) of 2-mercaptobenzothiazole. This process directly yields the 2-mercaptobenzothiazolyl radical and a ketyl radical from the photoinitiator. This pathway is characteristic of Type II photoinitiating systems where the thiol acts as a hydrogen donor.
Electron Transfer in Multi-component Systems: 2-Mercaptobenzothiazole can act as a co-initiator in three-component photoinitiating systems. In such systems, a photosensitizer (e.g., a coumarin (B35378) or aminostyryl dye) absorbs light and becomes excited. The excited sensitizer (B1316253) then accepts an electron from the 2-mercaptobenzothiazole molecule. This electron transfer process results in the formation of the 2-mercaptobenzothiazolyl radical cation, which can then deprotonate to form the neutral thiyl radical. This radical is then capable of initiating polymerization. The efficiency of these systems is often enhanced by the generation of a second radical from another co-initiator, leading to more effective polymerization.
The study of these pathways is crucial for the design of efficient photoinitiating systems for a variety of applications, including the curing of coatings and adhesives, and in the fabrication of polymeric materials.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Mercaptobenzothiazole |
| 2-(Benzothiazolylthio)ethyl Acrylate |
| 2-(2-Benzothiazolylthio)ethanol |
| 2-Chloroethyl Methacrylate |
| 2-Chloroethyl Acrylate |
| 6-Ethoxy-2-mercaptobenzothiazole |
| 2-(2-(6-Ethoxybenzothiazolylo)thio)ethyl Acrylate |
| 2-(Benzothiazolylthio)ethyl Methacrylate |
| 2-(2-(6-Ethoxybenzothiazolylo)thio)ethyl Methacrylate |
| Chloroethanol |
| Potassium Hydroxide |
| Potassium Iodide |
| Acryloyl Chloride |
| Sodium Bicarbonate |
| Diethyl Ether |
| Dimethylformamide |
Coordination Chemistry and Spectroscopic Structural Elucidation of Zinc 2 Mercaptobenzothiazole Complexes
Ligand Coordination Modes and Geometries in Zinc Complexes
The 2-mercaptobenzothiazole (B37678) anion can coordinate to metal centers in several ways, primarily through the exocyclic sulfur atom and the thiazole (B1198619) nitrogen atom. This flexibility gives rise to various coordination geometries in its zinc complexes.
Bidentate Coordination through Thiazole Nitrogen and Exocyclic Sulfur
While the bidentate coordination of the 2-mercaptobenzothiazolate anion to a single zinc center, forming a chelate ring via the thiazole nitrogen and the exocyclic sulfur, is a plausible coordination mode, definitive crystallographic evidence for a discrete mononuclear zinc complex exhibiting this specific chelation is not extensively documented in the reviewed literature. However, the formation of polymeric complexes, such as Zn(MBT)₂, suggests the potential for the MBT anion to act as a bridging ligand, possibly involving both the nitrogen and sulfur atoms in coordinating to different zinc centers, which would be a form of bidentate coordination in a broader sense. In such polymeric structures, it is assumed that the adsorbed MBT anion can form a complex where it behaves as a bidentate ligand. ijcsi.pro
Monodentate and Mixed Coordination Patterns
Monodentate coordination of the 2-mercaptobenzothiazolate ligand to zinc through the exocyclic sulfur atom is a well-established coordination mode. A prime example is the complex bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II), [Zn(MBT)₂(phen)]. nih.govresearchgate.net In this complex, single-crystal X-ray diffraction analysis reveals a distorted tetrahedral geometry around the zinc atom. nih.govresearchgate.net The zinc center is coordinated by two monodentate MBT ligands through their sulfur atoms and one bidentate 1,10-phenanthroline (B135089) ligand, which chelates through its two nitrogen atoms. nih.govresearchgate.net
This structure exemplifies a mixed coordination pattern where the central zinc atom is coordinated by different types of ligands (MBT and phenanthroline) with distinct coordination modes (monodentate and bidentate, respectively). Other examples of zinc bonded to two MBT ligands include a complex where zinc is also bonded to two monodentate pyridine (B92270) ligands, and another where it is bonded to one bidentate bipyridine ligand. nih.gov
Table 1: Selected Bond Lengths in [Zn(MBT)₂(phen)] nih.gov
| Bond | Length (Å) |
| Zn—S | 2.2987 (7) |
| Zn—N | 2.093 (2) |
Data derived from single-crystal X-ray diffraction analysis.
Investigation of Adduct Formation with Nitrogen Heterocycles
Zinc bis(2-mercaptobenzothiazolate) readily forms adducts with various nitrogen-containing heterocyclic molecules. These adducts often exhibit tetrahedral coordination geometries around the zinc center. For instance, the interaction of zinc bis(benzothiazole-2-thiolates) with nitrogen bases like pyridine and bipyridine has been reported to yield crystalline complexes. nih.gov In the case of the pyridine adduct, two pyridine molecules coordinate monodentately to the zinc center, which is also bonded to two MBT ligands. nih.gov With bipyridine, a bidentate coordination of the bipyridine ligand to the zinc center is observed, alongside the two MBT ligands. nih.gov The formation of these adducts demonstrates the propensity of the coordinatively unsaturated zinc center in Zn(MBT)₂ to expand its coordination sphere by incorporating additional ligands.
Advanced Structural Characterization Techniques
A comprehensive understanding of the coordination environment and electronic structure of zinc 2-mercaptobenzothiazole complexes necessitates the use of advanced spectroscopic techniques. X-ray photoelectron spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are powerful tools for elucidating the nature of the metal-ligand bonding.
X-ray Photoelectron Spectroscopy (XPS) for Coordination States and Oxidation States
X-ray photoelectron spectroscopy is a surface-sensitive technique that provides valuable information about the elemental composition and chemical states of atoms in a complex. Studies on the adsorption of 2-mercaptobenzothiazole on zinc surfaces have utilized XPS to probe the formation of Zn(MBT)₂ complexes.
Analysis of the high-resolution XPS spectra of the S 2p, N 1s, and Zn 2p regions can reveal changes in the electronic environment of these atoms upon complexation. For instance, a shift in the binding energy of the S 2p electrons to lower values compared to the free ligand can indicate the formation of a Zn-S bond. Similarly, changes in the N 1s spectrum can provide insights into the involvement of the thiazole nitrogen in coordination.
In studies of MBT films on zinc surfaces, the Zn 2p₃/₂ peak for the metallic state is often indistinguishable from that of Zn²⁺. researchgate.net However, analysis of the Zn LMM Auger spectra can help differentiate between different zinc species, such as metallic zinc, zinc oxide, and the Zn(MBT)₂ complex. researchgate.net For example, the formation of a Zn(MBT)₂ complex on the surface is supported by the appearance of a characteristic peak in the Zn LMM spectrum. researchgate.net The ratio of zinc, sulfur, and nitrogen determined from XPS can further confirm the stoichiometry of the complex formed on the surface. researchgate.net
Table 2: Representative XPS Binding Energies (eV)
| Element/Orbital | MBT Powder | MBT adsorbed on Zinc |
| S 2p | Not specified | Not specified |
| N 1s | Not specified | Not specified |
| Zn 2p₃/₂ | N/A | ~1022.0 ± 0.3 |
Comprehensive Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Infrared and nuclear magnetic resonance spectroscopy are indispensable tools for the structural elucidation of coordination compounds in both the solid state and in solution.
Infrared (IR) Spectroscopy: The IR spectrum of 2-mercaptobenzothiazole exhibits characteristic bands corresponding to the vibrations of its functional groups. Upon coordination to a zinc ion, shifts in the positions and changes in the intensities of these bands can be observed, providing evidence of metal-ligand bond formation. The disappearance of the S-H stretching vibration band (around 2550 cm⁻¹) is a clear indication of the deprotonation of the thiol group and the formation of a Zn-S bond. Furthermore, shifts in the ν(C=N) and ν(C-S) stretching vibrations of the thiazole ring can indicate the involvement of the thiazole nitrogen and exocyclic sulfur atoms in coordination. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the assignment of the observed vibrational bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic zinc complexes in solution. The chemical shifts of the protons and carbon atoms of the 2-mercaptobenzothiazole ligand are sensitive to its coordination environment. Upon complexation with zinc, changes in the chemical shifts of the aromatic protons and carbons of the benzothiazole (B30560) ring system are expected. These shifts can provide insights into the redistribution of electron density upon coordination. For instance, a downfield shift of the proton and carbon signals in the vicinity of the coordinating atoms (sulfur and nitrogen) would be indicative of their involvement in bonding to the zinc center. While detailed NMR data for this compound complexes are not extensively reported, the principles of NMR spectroscopy are widely applied to study the solution-state structure and dynamics of zinc complexes with various ligands. mdpi.commdpi.com
Table 3: Key IR Vibrational Modes of 2-Mercaptobenzothiazole researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch | ~3100 |
| C-H stretch (aromatic) | ~3060 |
| C=N stretch | ~1500 |
| C-S stretch | ~750 |
Note: These are approximate values for the free ligand. Shifts are expected upon coordination to zinc.
X-Ray Diffraction Analysis of Ligands and Metal Complexes
A notable example is the complex bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II), [Zn(MBT)₂(phen)]. In this complex, the zinc atom is coordinated by two 2-mercaptobenzothiazolate (MBT) ligands and one 1,10-phenanthroline (phen) molecule. researchgate.netniscpr.res.in The crystallographic data indicate a monoclinic crystal system with the space group C2/c. researchgate.netniscpr.res.in The zinc ion exhibits a distorted tetrahedral geometry, a common coordination environment for Zn(II). researchgate.netnih.gov The phenanthroline ligand acts as a bidentate chelating agent, coordinating to the zinc ion through its two nitrogen atoms with a Zn-N bond length of approximately 2.093(2) Å. researchgate.netniscpr.res.in The two MBT ligands, in their anionic thiolato form, coordinate to the zinc center in a monodentate fashion through their exocyclic sulfur atoms. The Zn-S bond length is approximately 2.2987(7) Å. researchgate.netniscpr.res.in
Similarly, in a pyridine adduct of this compound, the zinc ion is found in a distorted-tetrahedral ZnN₂S₂ core. The Zn-S and Zn-N bond distances in this complex are 2.324(1) Å and 2.063(4) Å, respectively. mdpi.com Another variation with a bipyridine base shows comparable coordination, with Zn-S and Zn-N bond lengths of 2.310(13) Å and 2.096(4) Å. mdpi.com
The crystal structure of bis-2-mercaptobenzothiazole zinc has also been characterized by X-ray powder diffraction, with identified crystal plane spacings (d) at 1.32999, 0.96207, 0.89702, 0.73719, 0.65067, and 0.56519 nm, which are characteristic peaks of this compound. researchgate.net
These X-ray diffraction studies collectively demonstrate that in these complexes, the 2-mercaptobenzothiazole ligand consistently coordinates to the zinc ion through its sulfur atom. The flexibility of the zinc coordination sphere allows for the incorporation of various other ligands, leading to different crystalline structures but often retaining a tetrahedral or distorted tetrahedral geometry.
Theoretical and Computational Investigations of Coordination
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Interactions
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and bonding in metal complexes, including those of zinc with 2-mercaptobenzothiazole. While comprehensive DFT studies on isolated this compound complexes are not extensively detailed in the provided search results, research on the adsorption of the 2-mercaptobenzothiazole (MBT) ligand on zinc surfaces and theoretical studies of the ligand itself offer significant insights into the nature of the coordination bond.
DFT calculations on the MBT molecule reveal the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its coordination behavior. researchgate.net The exocyclic sulfur atom and the nitrogen atom within the thiazole ring are identified as key sites for interaction with metal ions. researchgate.net The thione tautomer of MBT is generally found to be more stable than the thiol form. researchgate.net
Studies on the interaction of MBT with zinc surfaces suggest a strong binding, which can be attributed to the formation of complexes with zinc. researchgate.net DFT calculations indicate that the binding strength is significant, facilitating the formation of a protective layer in corrosion inhibition applications. researchgate.net The orientation of the molecule on the zinc surface is also a key factor, with the heteroatoms playing a direct role in the surface-molecule interaction. researchgate.net The bonding is primarily thought to occur through the exocyclic sulfur atom, which is consistent with the coordination mode observed in the crystal structures of this compound complexes. researchgate.net
Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can further elucidate the nature of the zinc-ligand bond. Such analysis would likely show a significant charge transfer from the lone pairs of the sulfur and nitrogen atoms of the MBT ligand to the vacant orbitals of the zinc ion, indicative of a coordinate covalent bond.
Ab Initio Studies of Ligand-Metal Coordination Energies and Geometries
Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for determining the geometries and coordination energies of metal complexes. While specific ab initio studies focusing on the coordination energies and geometries of this compound complexes are not detailed in the provided search results, studies on the 2-mercaptobenzothiazole (MBT) ligand itself lay the groundwork for such investigations.
Ab initio Hartree-Fock calculations have been employed to study the equilibrium geometry and vibrational frequencies of the MBT molecule. researchgate.net These calculations provide a baseline for understanding the structural changes that occur upon coordination to a metal ion like zinc. The optimized geometry of the free ligand can be compared to the geometry within a complex to assess the extent of structural perturbation upon coordination.
The coordination energy, which is the energy released upon the formation of the complex from its constituent metal ion and ligands, is a key thermodynamic parameter that can be accurately calculated using high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. For a this compound complex, this would involve calculating the electronic energies of the zinc ion, the MBT ligands, and the final complex, with the coordination energy being the difference between the energy of the complex and the sum of the energies of the isolated reactants.
These calculations would allow for a detailed analysis of the factors contributing to the stability of the complex, including electrostatic interactions, charge transfer, and dispersion forces. Furthermore, a potential energy surface scan at the ab initio level could be used to explore different coordination geometries and identify the most stable arrangement of the ligands around the zinc center, complementing the experimental findings from X-ray diffraction.
Advanced Mechanistic Studies of Zinc 2 Mercaptobenzothiazole in Material Science Applications
Elucidating Mechanisms in Rubber Vulcanization
Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a crucial accelerator in the sulfur vulcanization of both natural and synthetic rubbers. atamanchemicals.commdpi.com Its primary function is to increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which in turn enhances the physical properties of the final rubber product, such as elasticity, durability, and heat resistance. atamanchemicals.comraywaychem.com
Function as a Vulcanization Accelerator and Co-accelerator
Zinc 2-mercaptobenzothiazole is classified as a semi-ultra-fast accelerator and is widely utilized in the rubber industry. atamankimya.com It can be used as a primary accelerator or in conjunction with other accelerators to achieve specific curing characteristics. atamanchemicals.com When used as a primary accelerator, ZMBT provides a rapid vulcanization rate and good scorch safety, which is the resistance to premature vulcanization during processing. atamanchemicals.com It is often used in combination with other accelerators, such as those from the sulfenamide (B3320178) class, to create a synergistic effect that optimizes both the cure rate and the properties of the vulcanizate. mdpi.com
The effectiveness of ZMBT as an accelerator stems from its chemical structure, which includes a benzothiazole (B30560) ring and a mercaptan group. raywaychem.com The mercaptan group is highly reactive with sulfur, facilitating the formation of cross-links between rubber polymer chains. raywaychem.com The presence of the zinc atom further enhances this activity. raywaychem.com
Formation of Activated Complexes with Zinc Oxide and Sulfur
The vulcanization process accelerated by ZMBT involves the formation of complex intermediate species. yg-1.com In the presence of activators like zinc oxide (ZnO) and stearic acid, 2-mercaptobenzothiazole (MBT), the precursor to ZMBT, reacts to form the zinc salt, ZMBT. researchgate.net This complex then reacts with elemental sulfur to create an active sulfurating agent. researchgate.netcmu.edu
This active complex is a polysulfidic species that contains the accelerator moiety. yg-1.comresearchgate.net The exact structure of this active complex is a subject of ongoing research, but it is understood to be a zinc-containing species that can efficiently transfer sulfur atoms to the rubber polymer chains. researchgate.netresearchgate.net The formation of this complex is a critical step in the vulcanization process, as it dictates the subsequent cross-linking reactions. cmu.edu The interaction between the zinc-accelerator complex and sulfur is believed to activate the sulfur, making it more reactive towards the rubber. yg-1.com
Role in Polysulfide Formation and Sulfur Cross-linking Dynamics
The active sulfurating complex, formed from ZMBT, zinc oxide, and sulfur, plays a central role in the formation of polysulfidic cross-links. cmu.edu This complex reacts with the rubber chains at the allylic positions (carbon atoms adjacent to a double bond) to form pendant groups. cmu.edu These pendant groups are polysulfidic chains attached to the rubber backbone with the accelerator fragment at the end. cmu.edu
These pendant groups can then react with other rubber chains to form cross-links, or they can undergo further reactions, such as shortening of the polysulfide chain (desulfuration). cmu.edumdpi.com The length of these polysulfidic cross-links (mono-, di-, or polysulfidic) significantly influences the final properties of the vulcanized rubber. cmu.edu Longer polysulfidic cross-links generally provide better tensile strength and fatigue resistance, while shorter cross-links offer improved thermal stability. mdpi.com The dynamics of cross-link formation and evolution are complex, involving a series of competing and consecutive reactions. cmu.edumdpi.com
Influence of Zinc Species on Radical Generation and Reaction Kinetics
The presence of zinc species, derived from zinc oxide, is indispensable for the efficient action of thiazole-based accelerators like ZMBT. kglmeridian.com Zinc oxide activates the accelerator, leading to the formation of ZMBT. kglmeridian.com It is proposed that the zinc complex influences the generation of 2-mercaptobenzothiazolyl radicals, which are key intermediates in the vulcanization process. kglmeridian.com These radicals are believed to react with the sulfur ring, initiating the formation of the active sulfurating agent. kglmeridian.com
The zinc species also play a crucial role in the kinetics of the cross-linking reactions. mdpi.com The zinc-containing complexes are thought to catalyze the reactions that lead to the formation and subsequent reactions of the cross-link precursors. researchgate.net The presence of zinc oxide can lead to a marked decrease in the concentration of free sulfur early in the vulcanization process, indicating its direct involvement in the activation of sulfur. researchgate.net The kinetics of vulcanization are significantly enhanced in the presence of zinc oxide, leading to a reduction in cure time and an increase in cross-link density. researchgate.net
Understanding Corrosion Inhibition Mechanisms
This compound and its parent compound, 2-mercaptobenzothiazole (MBT), are effective corrosion inhibitors for various metals, including zinc and steel. researchgate.netqu.edu.qanargesgoudarzi.com The primary mechanism of corrosion inhibition is the formation of a protective film on the metal surface. qu.edu.qaresearchgate.net This film acts as a barrier, isolating the metal from the corrosive environment. qu.edu.qa
The inhibition process involves the adsorption of the MBT molecule onto the metal surface. qu.edu.qaresearchgate.net This adsorption can occur through the sulfur and nitrogen atoms in the benzothiazole ring, which can coordinate with the metal atoms. researchgate.net On zinc surfaces, it has been suggested that MBT molecules form monolayers via both sulfur atoms. researchgate.net
The effectiveness of MBT as a corrosion inhibitor increases with its concentration. qu.edu.qa Electrochemical studies have shown that the presence of MBT increases the charge transfer resistance and reduces the corrosion current density of metals in corrosive media. qu.edu.qa For instance, in a 1 M HCl solution, the corrosion inhibition of zinc by MBT was observed to increase with concentration, as shown in the table below.
Table 1: Effect of 2-Mercaptobenzothiazole (MBT) Concentration on the Corrosion of Zinc in 1 M HCl
| MBT Concentration (ppm) | Corrosion Current Density (jcorr) (μA cm⁻²) | Charge Transfer Resistance (Rct) (Ω cm²) |
|---|---|---|
| 0 | 955 | - |
| 100 | 340 | 156.8 |
| 300 | 230 | 225.8 |
| 500 | 89 | 420.7 |
Data sourced from a study on the corrosion-inhibiting properties of MBT on industrial zinc. qu.edu.qa
The protective film formed by MBT is thought to be a passive layer that hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, making it a mixed-type inhibitor. nargesgoudarzi.com The stability and integrity of this protective film are crucial for long-term corrosion protection.
Molecular Adsorption Phenomena and Protective Film Formation on Metal Surfaces
The corrosion inhibition mechanism of this compound (and its active component, 2-mercaptobenzothiazole or MBT) is fundamentally based on its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. researchgate.net This process involves the formation of a passive, thin film that isolates the metal from the aggressive environment. qu.edu.qaresearchgate.netqu.edu.qa Studies have shown that MBT can form self-assembled monolayers (SAMs) on surfaces like zinc and silver. researchgate.net
The protective layer is often described as an organic-inorganic hybrid film. researchgate.net This film acts as a physical barrier, and its formation is a key step in preventing the electrochemical reactions that lead to corrosion. The effectiveness of this film increases with a higher concentration of the inhibitor, leading to more comprehensive surface coverage and enhanced protection. qu.edu.qaresearchgate.net On zinc surfaces, it has been observed that MBT molecules form these monolayers by bonding through both of their sulfur atoms. researchgate.net The inhibitor can also adsorb onto various sites, including the metal oxide surface and exposed metal areas, effectively "healing" vulnerable, low-coordinated sites. researchgate.net
Investigation of Molecular Adsorption Geometries via Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique used to investigate the adsorption properties of inhibitor molecules, providing detailed information on their binding state and orientation on a metal surface. tandfonline.com Studies utilizing SERS have revealed specific details about the adsorption geometry of 2-mercaptobenzothiazole (MBT).
When adsorbed on zinc, SERS analysis indicates that MBT molecules form a self-assembled film where the molecule has a tilted orientation with respect to the surface. researchgate.net This orientation is facilitated by the bonding of both sulfur atoms to the zinc substrate. researchgate.net Similarly, on silver surfaces, SERS spectra show that MBT is chemisorbed with a tilted orientation after deprotonation (loss of a proton). nih.govresearchgate.net The adsorption geometry can change depending on the electrochemical potential, indicating a dynamic interaction between the inhibitor and the metal surface. researchgate.net For both MBT and the related compound 2-mercaptobenzoxazole (B50546) (MBO), the SERS spectra suggest a tilted, near-perpendicular orientation on silver, which remains stable in both acidic and basic solutions. nih.gov
Formation of Organometallic Complexes (e.g., Zn-(2-MBT) species) and Surface Passivation
A critical aspect of the protective mechanism involves the formation of organometallic complexes between the inhibitor molecules and metal ions, which contributes significantly to surface passivation. When a metal corrodes, it releases metal ions (like Zn²⁺ or Cu⁺) into the solution at the interface. 2-mercaptobenzothiazole (MBT) can react with these ions to form stable, insoluble complexes that precipitate onto the surface. researchgate.netresearchgate.net
For example, MBT is known to form a chelate complex film through its interaction with the metal surface. researchgate.net On copper, it reacts to form a water-insoluble, thin polymeric film of Cu(I)MBT, which acts as the protective layer. researchgate.netrsc.org It is suggested that the strong binding strength of MBT can facilitate the formation of similar complexes with displaced zinc ions. researchgate.net The precipitation of these chelate complexes, such as those formed between MBT molecules and zinc cations, is a primary mechanism for increasing the corrosion resistance of the metal substrate. researchgate.netresearchgate.net This complex formation effectively passivates the surface by creating a stable barrier that is more resistant to the corrosive environment than the bare metal.
Electrochemical and Kinetic Aspects of Inhibition Performance
Electrochemical techniques such as Tafel polarization and Electrochemical Impedance Spectroscopy (EIS) provide quantitative insights into the inhibition performance of this compound. These methods measure key parameters like corrosion current density (jcorr), which is proportional to the corrosion rate, and charge transfer resistance (Rct), which indicates the resistance to charge transfer across the metal-solution interface.
Studies on zinc in a 1 M HCl solution demonstrate that as the concentration of 2-mercaptobenzothiazole (MBT) increases, the corrosion process is significantly suppressed. qu.edu.qa The corrosion current density (jcorr) decreases, while the charge transfer resistance (Rct) increases, both indicating the formation of an effective protective film. qu.edu.qaresearchgate.netresearchgate.net This improved performance with higher concentration is attributed to greater surface coverage by the inhibitor molecules. qu.edu.qaresearchgate.net
| MBT Concentration (ppm) | Corrosion Current Density (jcorr) (μA cm⁻²) | Charge Transfer Resistance (Rct) (Ω cm²) |
|---|---|---|
| 0 | 955 | 156.8 |
| 100 | 340 | 225.8 |
| 300 | 230 | 420.7 |
| 500 | 89 | 753.5 |
Data sourced from references qu.edu.qaresearchgate.net.
Interfacial Interactions and Adsorption Stability on Varied Metal Substrates
The stability and effectiveness of the protective film formed by 2-mercaptobenzothiazole (MBT) depend on the nature of the interfacial interactions between the inhibitor molecule and the specific metal substrate. The MBT molecule possesses several active sites, including two sulfur atoms (one exocyclic and one endocyclic) and one nitrogen atom, which can act as heteroatoms to facilitate bonding with metal surfaces. researchgate.netnih.gov
On iron, it is reported that MBT adsorbs via the exocyclic sulfur and nitrogen atoms. researchgate.net Similarly, on copper, the adsorption proceeds through the formation of chemical bonds between copper(I) cations and the exocyclic sulfur and nitrogen atoms. researchgate.net For zinc substrates, studies suggest that the inhibitor forms a self-assembled film by bonding through both sulfur atoms. researchgate.net These interactions, which can be chemisorption or the formation of coordinate bonds, lead to a stable adsorbed layer that protects the underlying metal matrix from oxidation and corrosion. nih.gov The stability of this layer ensures consistent performance of the inhibitor over time. nih.gov
Role as a Mixed-Type Inhibitor in Anodic and Cathodic Reactions
Based on its effect on electrochemical reactions, 2-mercaptobenzothiazole (MBT) is classified as a mixed-type corrosion inhibitor. nih.govnargesgoudarzi.comresearchgate.net This means it influences both the anodic and cathodic processes of the corrosion cell. nih.gov The anodic reaction involves the dissolution or oxidation of the metal, while the cathodic reaction typically involves the reduction of species like oxygen or the evolution of hydrogen in acidic media.
Potentiodynamic polarization studies show that the presence of MBT causes a decrease in the current density for both the anodic and cathodic branches of the polarization curves. nih.gov An inhibitor is generally classified as mixed-type if the displacement in the corrosion potential (Ecorr) upon its addition is less than 85 mV relative to the uninhibited solution. nih.gov In studies with MBT, the observed shift in Ecorr is significantly less than this threshold, confirming its mixed-type behavior. nih.gov By adsorbing on the metal surface, MBT blocks active sites, thereby retarding the rate of both metal dissolution and the corresponding reduction reactions. researchgate.netnargesgoudarzi.com
Adsorption Isotherm Models and Thermodynamic Parameters of Adsorption
To understand the mechanism of adsorption at the metal-solution interface, experimental data are often fitted to various adsorption isotherm models. These models provide insights into the interaction between the inhibitor molecules and the metal surface. The adsorption of 2-mercaptobenzothiazole (MBT) has been found to follow different isotherms depending on the metal substrate and the corrosive environment.
For the inhibition of 316 stainless steel in an acidic medium, the adsorption of MBT was found to obey the Temkin adsorption isotherm. nargesgoudarzi.com The Temkin model assumes that the heat of adsorption of the molecules in the layer decreases linearly with surface coverage due to adsorbent-adsorbate interactions. researchgate.net In contrast, a study on steel in a sulfuric acid solution found that the adsorption of the inhibitor followed a Langmuir adsorption isotherm. researchgate.net The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. By analyzing the fit of these models at different temperatures, thermodynamic parameters of adsorption, such as the heat of adsorption, can be calculated to further characterize the process. nargesgoudarzi.com
Mechanisms of Antioxidant Action
This compound (ZMBT) exhibits antioxidant properties, contributing to the stabilization of materials by mitigating degradative processes initiated by oxidative stress. Its action involves interrupting the chain reactions of oxidation, primarily through mechanisms centered on the chemistry of its mercaptobenzothiazole ligand and the structural role of the zinc ion.
The primary mechanism by which this compound is thought to scavenge free radicals involves the thiol/thiolate functionality of the 2-mercaptobenzothiazole (MBT) ligand. While ZMBT exists as a zinc-thiolate complex, the chemistry mirrors that of other sulfur-containing antioxidants. The process can interrupt the self-perpetuating cycle of radical-induced damage by neutralizing highly reactive species.
Free radicals, such as hydroxyl (•OH) and peroxyl (ROO•) radicals, are unstable molecules with unpaired electrons that readily attack macromolecules like polymers, lipids, and proteins to gain stability, thereby initiating a damaging chain reaction. mdpi.com The antioxidant action of ZMBT is centered on the ability of the sulfur atom in the MBT ligand to interact with these radicals.
One proposed pathway is through hydrogen atom transfer (HAT). Although the ligand is coordinated to zinc as a thiolate, an equilibrium might allow the sulfur center to donate a hydrogen atom (if available from a protonated form or the surrounding medium) to a free radical, thus quenching its reactivity. More commonly, the mechanism likely involves an electron transfer process. The thiolate-zinc complex can donate an electron to a radical species, effectively neutralizing it. The resulting radical cation of the ZMBT complex would be more stable and less reactive than the initial free radical, thus breaking the degradation cycle. This role is analogous to other biological zinc-thiolate systems, like metallothionein, where the cysteine-rich structure acts as a sacrificial scavenger of free radicals. nih.govnih.gov
The key reactions in radical scavenging can be summarized as follows:
Initiation: A polymer (P-H) or other molecule is attacked by an initiating radical (X•) to form a polymer radical (P•).
Propagation: The polymer radical (P•) reacts with oxygen to form a peroxyl radical (POO•), which can then attack another polymer molecule to form a hydroperoxide (POOH) and a new polymer radical (P•), continuing the chain reaction.
Interruption by ZMBT: ZMBT can react with the propagating peroxyl radical (POO•), neutralizing it and preventing further abstraction of hydrogen from the polymer chain. This terminates the degradation cascade.
| Radical Species | Role in Oxidation | Potential Interaction with ZMBT |
| Hydroxyl Radical (•OH) | Highly reactive initiator of oxidative damage. | Direct quenching through electron or hydrogen atom donation from the MBT ligand. |
| Peroxyl Radical (ROO•) | Key propagating species in the auto-oxidation chain reaction of organic materials. | Termination of the chain reaction by reacting with the ROO• radical. |
| Superoxide (B77818) Radical (O₂•⁻) | Precursor to other more reactive oxygen species. mdpi.com | Can be dismutated or quenched, a role often facilitated by zinc-containing enzymes like superoxide dismutase (SOD). nih.govfrontiersin.org |
In polymeric systems, such as natural rubber and other elastomers, oxidative degradation leads to a loss of mechanical properties, including elasticity and strength. This process is typically a free-radical chain reaction involving initiation, propagation, and termination steps. ZMBT functions as a chain-breaking antioxidant, interfering with the propagation step, which is the primary cause of rapid, widespread degradation.
The mechanism of inhibition involves the following key steps:
Formation of Peroxyl Radicals: During processing or environmental exposure, polymer chains react with oxygen to form alkyl radicals (R•), which rapidly convert to peroxyl radicals (ROO•).
Chain Propagation: These peroxyl radicals abstract hydrogen atoms from adjacent polymer chains, creating polymer hydroperoxides (ROOH) and new alkyl radicals (R•). This cycle repeats, leading to cleavage of polymer backbones (chain scission) or unwanted cross-linking.
Intervention by ZMBT: ZMBT donates a hydrogen atom or an electron from its ligand to the peroxyl radical. This action converts the highly reactive peroxyl radical into a more stable hydroperoxide and generates a ZMBT radical. The ZMBT-derived radical is significantly less reactive and resonance-stabilized, meaning it does not readily propagate the chain reaction. It can be further neutralized by reacting with another radical, effectively terminating the process.
This role as a "radical sink" is crucial for extending the service life of polymeric materials by maintaining their molecular structure and physical properties over time.
| Degradation Stage | Process | Role of this compound |
| Initiation | Formation of initial polymer radicals (P•) due to heat, UV light, or mechanical stress. | Minimal direct role, but can scavenge initiators like hydroxyl radicals. |
| Propagation | Polymer radicals react with O₂ to form peroxyl radicals (POO•), which attack other polymer chains. | Primary site of action. ZMBT interrupts the cycle by neutralizing peroxyl radicals, preventing further polymer chain damage. |
| Termination | Radicals combine to form stable, non-radical products. | ZMBT promotes termination by converting reactive radicals into stable species. |
Mechanisms in Catalysis
This compound is a well-established accelerator in the sulfur vulcanization of rubber. Its catalytic activity stems from the ability of the central zinc(II) ion to act as a Lewis acid, coordinating with various substrates involved in the cross-linking process and facilitating the necessary chemical transformations. mdpi.com
The catalytic mechanism of ZMBT in sulfur vulcanization is a multi-step process involving the coordination and activation of both sulfur and the polymer chains. The zinc center, with its d¹⁰ electron configuration, has a flexible coordination geometry, allowing it to readily interact with different substrates. mdpi.com
The prevailing mechanism involves the following key stages:
Formation of an Active Catalyst Complex: ZMBT reacts with elemental sulfur (typically in its S₈ ring form) and activators (like zinc oxide and fatty acids) to form a polysulfidic zinc complex, often represented as [Zn(MBT)₂(Sₓ)]. In this complex, the zinc is coordinated to the mercaptobenzothiazole ligands and a polysulfide chain. researchgate.net
Coordination with the Polymer: The active catalyst complex then coordinates with the unsaturated polymer, such as polyisoprene. The Lewis acidic zinc center interacts with the double bonds of the polymer backbone. mdpi.comnih.gov This coordination polarizes the allylic C-H bond, making the hydrogen more acidic and susceptible to abstraction.
Formation of Reactive Intermediates: The complex facilitates the cleavage of the S-S bonds in the polysulfide chain and the formation of a new bond between a sulfur atom and the polymer chain. This results in a highly reactive intermediate known as a pendent group, which consists of the polymer chain attached to a polysulfide chain terminated by the MBT group (Polymer-Sₓ-MBT). researchgate.netresearchgate.net
Cross-Link Formation: This reactive pendent group then reacts with a second polymer chain. Aided by the zinc complex, this step forms a stable polysulfidic cross-link (Polymer-Sₓ-Polymer) between the two polymer chains. researchgate.netkglmeridian.com This reaction regenerates a form of the accelerator complex, allowing it to participate in further catalytic cycles.
Research using model compounds like 2,3-dimethyl-2-butene (B165504) has confirmed that cross-linking occurs via these zinc-containing pendent groups. researchgate.netresearchgate.net The zinc-amine complexes of ZMBT, in particular, show a pronounced catalytic effect on the disproportionation reactions of these precursors, which ultimately leads to the formation of the stable cross-linked network. researchgate.netkglmeridian.com The coordination of the MBT ligand to the zinc center through its sulfur atom is a key structural feature that enables this catalytic cycle. nih.gov
| Catalytic Step | Substrates | Role of this compound | Resulting Product/Intermediate |
| Activation | ZMBT, Sulfur (S₈), Activators | Forms a polysulfidic zinc complex. | Active sulfurating agent [Zn(MBT)₂(Sₓ)]. |
| Coordination | Active catalyst, Polymer chain | The Lewis acidic Zn(II) center coordinates with and activates the polymer's double bond. | Activated polymer-catalyst complex. |
| Sulfuration | Activated polymer-catalyst complex | Facilitates the transfer of a sulfur chain to the polymer backbone. | Pendent group intermediate (Polymer-Sₓ-MBT). researchgate.net |
| Cross-linking | Pendent group, Second polymer chain | Catalyzes the reaction between the pendent group and another polymer chain. | Polysulfidic cross-link (Polymer-Sₓ-Polymer). kglmeridian.com |
Research Applications and Performance Enhancement of Zinc 2 Mercaptobenzothiazole
Applications in Polymer Chemistry and Technology
Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and its parent compound, 2-mercaptobenzothiazole (MBT), are pivotal in polymer science, not only as vulcanization accelerators but also as foundational structures for creating advanced polymeric materials. nih.gov The inherent reactivity of the benzothiazole (B30560) ring system allows for its incorporation into polymer chains, imparting unique properties to the final material.
Development of Functional Monomers for Novel Polymeric Materials
Research has focused on modifying the 2-mercaptobenzothiazole structure to synthesize functional monomers capable of polymerization. nih.gov These monomers serve as building blocks for advanced polymeric materials with tailored properties. nih.gov A significant area of development involves the creation of acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole, which can undergo radical polymerization. nih.govmdpi.com
These newly synthesized compounds are considered functional monomers with potential applications across polymer chemistry and technology. nih.gov The synthesis typically involves reacting substituted 2-mercaptobenzothiazole with compounds like 2-chloroethyl acrylate or 2-chloroethyl methacrylate. nih.govmdpi.com This process attaches a polymerizable (meth)acrylate group to the benzothiazole core, creating a monomer that can be integrated into a polymer backbone. mdpi.com
The resulting polymers, which incorporate the benzothiazole moiety, are explored for high-value applications. For instance, they are investigated as components for advanced materials with a high refractive index, suitable for products like foldable intraocular lenses and specialized industrial coatings. nih.gov The properties of these monomers, including their reactivity and spectroscopic characteristics, are crucial for their application in future polymerization processes. researchgate.net
Detailed findings from the synthesis and characterization of these functional monomers are presented below.
Table 1: Synthesized Functional Monomers Based on 2-Mercaptobenzothiazole
| Compound Name | Abbreviation/Code | Starting Materials | Resulting Form | Synthesis Steps |
| 2-(Benzothiazolylthio)ethyl acrylate | 1 | 2-Mercaptobenzothiazole, Chloroethanol, Acryloyl chloride | Yellow oil | Two-step: 1. Transformation into 2-(2-benzothiazolylthio)ethanol. 2. Esterification with acryloyl chloride. mdpi.com |
| 2-(2-(6-Ethoxybenzothiazolyl)thio)ethyl acrylate | 2 | 6-Ethoxy-2-mercaptobenzothiazole, Chloroethanol, Acryloyl chloride | Transparent oil | Two-step: 1. Transformation into intermediate ethanol. 2. Esterification with acryloyl chloride. mdpi.com |
| 2-(Benzothiazolylthio)ethyl methacrylate | 3 | 2-Mercaptobenzothiazole, 2-Chloroethyl methacrylate | - | One-step: Refluxing starting materials with sodium bicarbonate in dimethylformamide. mdpi.com |
| 2-(2-(6-Ethoxybenzothiazolyl)thio)ethyl methacrylate | 4 | 6-Ethoxy-2-mercaptobenzothiazole, 2-Chloroethyl methacrylate | - | One-step: Refluxing starting materials with sodium bicarbonate in dimethylformamide. mdpi.com |
The structures of these novel monomers are confirmed using analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com Spectroscopic analysis helps in understanding the electronic properties and potential reactivity of these compounds in polymerization reactions. nih.gov
Role as a Radical Polymerization Inhibitor and Chain Transfer Agent
The roles of Zinc 2-mercaptobenzothiazole as a radical polymerization inhibitor or a chain transfer agent are not its primary functions, and specific research detailing these applications is limited. However, the chemical nature of the mercaptobenzothiazole structure provides a basis for discussing its potential in these areas.
Radical Polymerization Inhibitor:
Radical polymerization is a chain reaction that can sometimes proceed uncontrollably, necessitating the use of inhibitors to stop or slow the reaction. nih.govwikipedia.org Inhibitors are molecules that react with and deactivate the growing polymer chain radicals, thereby terminating the polymerization process. wikipedia.org Common inhibitors include stable radicals (e.g., TEMPO), quinones, and certain phenolic or aromatic amine compounds. wikipedia.orglongchangchemical.com
There is no significant body of research that identifies this compound as a primary inhibitor for radical polymerization. Its principal application in polymer chemistry is as an accelerator for vulcanization, which promotes cross-linking rather than inhibiting chain growth. atamanchemicals.com While some sulfur-containing compounds can interact with radical species, the established use of ZMBT is not in the prevention of polymerization. researchgate.net
Chain Transfer Agent:
In polymerization, chain transfer is a reaction that halts the growth of one polymer chain and initiates the growth of another. wikipedia.org This process is crucial for controlling the molecular weight of the resulting polymer. wikipedia.org Compounds that facilitate this are known as chain transfer agents (CTAs). Thiols (mercaptans) are a well-known class of effective chain transfer agents in radical polymerization. wikipedia.org
The chain transfer mechanism involving a thiol (R-SH) proceeds by the abstraction of a hydrogen atom from the thiol by the propagating radical polymer chain (P•). This terminates the polymer chain (P-H) and creates a new thiyl radical (RS•), which can then initiate a new polymer chain.
While 2-mercaptobenzothiazole and its zinc salt contain a thiol-related structure, their use specifically as chain transfer agents to control molecular weight in radical polymerization is not extensively documented. The focus of research has predominantly been on their role as co-initiators or accelerators. researchgate.net Therefore, while theoretically possible due to the presence of the sulfur-containing moiety, the practical application and quantitative data (such as chain transfer constants) for this compound in this role are not well-established in scientific literature.
Environmental Behavior and Degradation Research of Zinc 2 Mercaptobenzothiazole
Hydrolytic Stability and Degradation Pathways
In aqueous environments, the environmental behavior of Zinc 2-mercaptobenzothiazole (B37678) is significantly influenced by its tendency to dissociate into zinc ions (Zn²⁺) and 2-mercaptobenzothiazole anions. industrialchemicals.gov.auindustrialchemicals.gov.au The subsequent stability and degradation of the 2-mercaptobenzothiazole moiety are largely dependent on the pH of the surrounding medium.
Influence of pH on Hydrolysis
The solubility and stability of Zinc 2-mercaptobenzothiazole are sensitive to pH. solubilityofthings.com In aqueous solutions, the zinc salt readily dissociates, releasing zinc cations (Zn²⁺) and the corresponding weak acid, 2-mercaptobenzothiazole (MBT). industrialchemicals.gov.au The speciation of the dissolved zinc will then depend on factors such as pH, water hardness, and the presence of dissolved organic matter. industrialchemicals.gov.au
The 2-mercaptobenzothiazole molecule itself exhibits different forms depending on the pH. In alkaline conditions with a pH greater than 7, the deprotonated thiolate form is the most prevalent. wikipedia.org Conversely, at a neutral pH of 7, a hydrolysis test conducted over 7 days on 2-mercaptobenzothiazole itself showed no evidence of hydrolysis products, indicating the stability of the benzothiazole (B30560) ring structure under these conditions. nih.gov However, the dissociation of the zinc salt in water is a key initial step, making the behavior of the resulting 2-mercaptobenzothiazole anion crucial to its environmental fate.
Influence of pH on this compound in Aqueous Environments
| pH Condition | Effect on this compound | Predominant Species |
|---|---|---|
| Acidic to Neutral | Dissociation of the zinc salt. | Zn²⁺ ions and protonated/neutral 2-mercaptobenzothiazole. |
| Alkaline (pH > 7) | Enhanced dissociation and solubility. | Zn²⁺ ions and deprotonated 2-mercaptobenzothiazole (thiolate anion). wikipedia.org |
Transformation Products and Kinetics of Degradation to 2-Mercaptobenzothiazole
The primary transformation of this compound upon introduction into an aqueous system is its dissociation. This process yields zinc ions and 2-mercaptobenzothiazole anions. Therefore, 2-mercaptobenzothiazole is the initial and principal transformation product resulting from the hydrolysis of the parent zinc salt. industrialchemicals.gov.au The kinetics of this dissociation are generally rapid, especially in environments that favor solubility. Once dissociated, the environmental fate of the compound is dictated by the subsequent degradation pathways of the 2-mercaptobenzothiazole anion and the behavior of the zinc ion in the specific aquatic system. industrialchemicals.gov.au
Photodegradation Studies in Aqueous Environments
Rates and Products of Photochemical Breakdown
The photodegradation of 2-mercaptobenzothiazole, the active component of the zinc salt in aqueous solutions, has been investigated to understand its fate under the influence of light. When the anionic form of 2-mercaptobenzothiazole is irradiated in an aerated aqueous medium, it is photoconverted into benzothiazole and 2-hydroxybenzothiazole. researchgate.net
Further studies on the direct photolysis of 2-mercaptobenzothiazole have identified its major degradation products as benzothiazole and 2-benzothiazolesulfonic acid. researchgate.net Minor products, including 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide (also known as 2,2'-Dithiobisbenzothiazole or MBTS), have also been observed. researchgate.net The rate of degradation can be influenced by the environment; for instance, the disappearance of 2-mercaptobenzothiazole was found to be four times faster in natural lake water compared to purified water, indicating that components in natural waters can sensitize and accelerate the transformation process. researchgate.net One study identified six distinct breakdown products during the enzymatic degradation of 2-mercaptobenzothiazole, highlighting the complexity of its degradation pathways which may share intermediates with photodegradation. nih.gov
Photodegradation Products of 2-Mercaptobenzothiazole
| Product Category | Identified Photodegradation Products | Reference |
|---|---|---|
| Major Products | Benzothiazole, 2-Benzothiazolesulfonic acid | researchgate.net |
| Products from Anionic Form | Benzothiazole, 2-Hydroxybenzothiazole | researchgate.net |
| Minor Products | 2,2'-Thiobisbenzothiazole, 2,2'-Dithiobisbenzothiazole (MBTS) | researchgate.net |
Oxidation Pathways and Products
Formation of 2,2'-Dithiobisbenzothiazole (MBTS) by Atmospheric Oxygen
The thiol group in 2-mercaptobenzothiazole is susceptible to oxidation. In the presence of atmospheric oxygen, 2-mercaptobenzothiazole is readily oxidized to form its disulfide, 2,2'-Dithiobisbenzothiazole (MBTS). wikipedia.orgresearchgate.netdtic.mil This conversion is an important environmental transformation pathway. Research has demonstrated that oxygen is a significant factor in the conversion of MBT to MBTS in aqueous media, a reaction that proceeds via free radicals and is considered irreversible in coolant solutions. dtic.mil The oxidation process can be influenced by factors such as light and heat, which can contribute to the reaction. dtic.mil This oxidative transformation is also a key reaction in industrial chemistry and has been observed in various environments, including within rubber materials where MBT is used as an accelerator. researchgate.netgoogle.comgoogle.com
Sorption and Environmental Partitioning Behavior
Partitioning of the 2-Mercaptobenzothiazole (MBT) Moiety
As an organic compound, the sorption of the 2-mercaptobenzothiazole component is significantly influenced by the organic carbon content of soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter, is a key parameter in predicting its environmental distribution. ecetoc.org For 2-mercaptobenzothiazole, a Koc value has been established, indicating a moderate potential for sorption in environmental matrices. epa.gov This suggests that MBT will preferentially partition to soils and sediments with higher organic content, reducing its mobility in water.
Research into the adsorption of 2-mercaptobenzothiazole onto mineral surfaces, such as organo-bentonite clay, reveals that the underlying mechanisms include both electrostatic interactions and hydrophobic partitioning. researchgate.net In one study, the maximum adsorption capacity of organo-bentonite for 2-mercaptobenzothiazole was found to be 33.61 mg/g. researchgate.netdocumentsdelivered.comnih.gov
| Parameter | Value | Unit | Source |
| Organic Carbon-Water Partition Coefficient (Koc) for 2-Mercaptobenzothiazole | 310 | L/kg | epa.gov |
| Maximum Adsorption Capacity (Langmuir model) on Organo-Bentonite | 33.61 | mg/g | researchgate.netdocumentsdelivered.comnih.gov |
Partitioning of the Zinc Moiety
The zinc cation (Zn²⁺) released from this compound behaves differently from the organic component. Its sorption and partitioning are largely controlled by the physicochemical properties of the soil and sediment, particularly pH, organic matter content, and the presence of other minerals. industrialchemicals.gov.aunih.gov
Soil pH is a predominant factor influencing the solid-liquid distribution of zinc. nih.gov In acidic environments, zinc is generally more soluble and mobile, resulting in lower partitioning to the solid phase. industrialchemicals.gov.aunih.gov Conversely, as pH increases, zinc tends to adsorb more strongly to soil particles and precipitate, leading to significantly higher partitioning coefficients and reduced mobility. nih.gov Soil organic matter (SOM) also plays a crucial role in the sequestration of zinc, with studies showing that as SOM content increases, the proportion of zinc associated with humic acids (HA-Zn) also increases, which is a key factor controlling the environmental behavior of zinc in soils. nih.gov
The partitioning of zinc between the solid and liquid phases can be described by the distribution coefficient (Kd). Studies on various forms of zinc have demonstrated the profound impact of pH on this value.
| Soil Condition | Zinc Form | Partitioning Coefficient (KdA) | Source |
| Acidic Soil Solution | Ionic Zn | 14.7 - 15.9 | nih.gov |
| Alkaline Soil Solution | Ionic Zn | 160.0 - 760.1 | nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Zinc 2 Mercaptobenzothiazole Research
Electrochemical Techniques for Interfacial Analysis
Electrochemical methods are paramount in characterizing the protective properties of Zinc 2-mercaptobenzothiazole (B37678) films on metal surfaces. They offer quantitative data on the kinetics of electrochemical reactions occurring at the metal-electrolyte interface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of electrochemical systems. mdpi.com By applying a small amplitude AC voltage or current over a wide range of frequencies, the impedance of the system is measured. mdpi.comustb.edu.cn This allows for the characterization of the protective layer formed by Zinc 2-mercaptobenzothiazole. The resulting data is often analyzed by fitting to an equivalent circuit model, which represents the different electrochemical phenomena occurring at the interface. mdpi.com
The Nyquist plot is a common way to represent EIS data, where the imaginary part of the impedance is plotted against the real part. An increase in the diameter of the semicircle in the Nyquist plot typically indicates an increase in the charge transfer resistance, suggesting enhanced corrosion protection.
Table 1: Representative EIS Data for a Coated Metal System
| Parameter | Uncoated Metal | Metal with this compound |
| Solution Resistance (Rs) | 20 Ω cm² | 22 Ω cm² |
| Charge Transfer Resistance (Rct) | 1.5 kΩ cm² | 25 kΩ cm² |
| Double Layer Capacitance (Cdl) | 200 µF cm⁻² | 50 µF cm⁻² |
This is an interactive data table. The values are representative and intended for illustrative purposes.
Tafel polarization and potentiodynamic polarization are DC electrochemical techniques used to determine the corrosion rate of a metal and the effectiveness of a corrosion inhibitor. In these methods, the potential of the working electrode is scanned, and the resulting current is measured. mdpi.com
Potentiodynamic polarization curves, by providing information on both anodic and cathodic reactions, can indicate whether an inhibitor is anodic, cathodic, or mixed-type. The corrosion potential (Ecorr) and corrosion current density (icorr) are key parameters extracted from these plots. A decrease in icorr and a shift in Ecorr are indicative of the inhibitive action of this compound. ustb.edu.cn
Table 2: Corrosion Parameters from Potentiodynamic Polarization
| System | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | Inhibition Efficiency (%) |
| Bare Metal in Corrosive Medium | -750 | 100 | - |
| Metal with this compound | -680 | 10 | 90 |
This is an interactive data table. The values are representative and intended for illustrative purposes.
Surface Science and Microscopy Techniques
Surface-sensitive techniques are indispensable for visualizing the surface morphology and understanding the adsorption geometry of this compound at the molecular level.
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography of materials at high magnifications. mdpi.comsemanticscholar.org In the context of this compound research, SEM is employed to visually inspect the metal surface before and after the application of the inhibitor and exposure to a corrosive environment. The images can reveal the formation of a protective film and a reduction in corrosion-related damage, such as pitting and uniform corrosion. researchgate.net
Atomic Force Microscopy (AFM) provides three-dimensional topographical information about a surface at the nanoscale. uthscsa.edu It can be used to assess the surface roughness and the uniformity of the adsorbed this compound layer. nih.gov AFM can be operated in various modes to probe not only the topography but also the mechanical properties of the surface film, such as adhesion and elasticity. kjmm.org This level of detail is crucial for understanding how the inhibitor film interacts with the substrate and protects it from the environment.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the molecular structure and orientation of molecules adsorbed on a metal surface. tandfonline.com By analyzing the enhancement of specific Raman bands, the adsorption geometry of this compound on a metal surface can be elucidated. nih.gov Studies have shown that 2-mercaptobenzothiazole can adsorb on metal surfaces through its sulfur atom, with the benzothiazole (B30560) ring oriented at a certain angle to the surface. researchgate.net This information is vital for understanding the mechanism of inhibition at the molecular level. researchgate.net
Advanced Spectroscopic Analysis
Spectroscopic analysis, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing the electronic properties of this compound and its parent ligand, 2-mercaptobenzothiazole (MBT). The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the molecular structure and conjugation.
For the 2-mercaptobenzothiazole ligand, studies have identified two primary absorption bands in its UV-Vis spectrum. researchgate.netijcsi.pro The first band, designated as peak A, appears in the wavelength range of 230-240 nm. researchgate.net A second distinct band, peak B, is observed at a longer wavelength, typically between 308-320 nm. researchgate.net These absorption characteristics are influenced by the solvent and the pH of the medium. researchgate.net While detailed molar absorption coefficient data for the this compound complex is not extensively documented in the literature, the analysis of the ligand provides a crucial baseline. Upon complexation with a metal ion like zinc, shifts in the absorption maxima (either hypsochromic/blue shift or bathochromic/red shift) and changes in intensity (hyperchromic or hypochromic effects) are expected, reflecting the alteration of the electronic structure of the ligand.
| Peak Designation | Wavelength Range (nm) |
|---|---|
| Peak A | 230-240 |
| Peak B | 308-320 |
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. This methodology is particularly valuable for studying the formation of this compound films on zinc or zinc-alloy substrates. researchgate.net By analyzing the core level electron binding energies, XPS provides direct evidence of the chemical bonding between the 2-mercaptobenzothiazole molecule and zinc atoms.
The formation of the Zn(MBT)₂ complex involves the coordination of the zinc ion with the exocyclic sulfur and one of the nitrogen atoms of the thiazole (B1198619) ring. thermofisher.com This chemical interaction leads to characteristic shifts in the binding energies of the involved elements compared to their elemental or unbound states.
Analysis of the Zn 2p spectrum is a key indicator, although the binding energy for Zn 2p₃/₂ in its metallic state (Zn⁰) and its oxidized state (Zn²⁺) are very close, typically falling around 1022.0 ± 0.3 eV, which can make differentiation challenging. researchgate.netresearchgate.net However, the formation of the complex can be confirmed by analyzing the S 2p and N 1s spectra. The S 2p spectrum of the MBT ligand shows two components, corresponding to the endocyclic and exocyclic sulfur atoms. Upon forming a complex with zinc, the binding energy of the exocyclic sulfur atom is expected to increase due to the formation of a Zn-S bond. xpsfitting.com Similarly, the N 1s peak, typically observed around 399-400 eV, would also exhibit a shift upon coordination with the zinc cation. xpsfitting.com The presence of these shifts confirms the formation of a surface complex. researchgate.net
| Core Level | Typical Binding Energy (eV) | Interpretation |
|---|---|---|
| Zn 2p₃/₂ | ~1022.0 | Indicates Zn²⁺ state in the surface complex. researchgate.net |
| S 2p (exocyclic) | Shift to higher energy | Confirms formation of a Zn-S bond. xpsfitting.com |
| N 1s | ~399.4 - 400.8 | Indicates coordination of nitrogen with the zinc ion. xpsfitting.com |
Computational and Simulation Approaches
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the interactions between this compound and a metal surface at the atomic level. This approach models the time-dependent behavior of a molecular system, providing detailed insights into adsorption processes and the structure of the resulting interfacial layer.
In a typical MD simulation studying this system, a simulation box is constructed containing a slab of the metal surface (e.g., zinc), the inhibitor molecules, and solvent molecules (typically water and relevant ions) to mimic the corrosive environment. researchgate.net The interactions between atoms are described by a set of classical equations known as a force field, such as COMPASS. researchgate.net The simulation then calculates the trajectories of all atoms over time by numerically solving Newton's equations of motion.
Key findings from MD simulations reveal that the 2-mercaptobenzothiazole molecule tends to adsorb in a planar or slightly tilted orientation on the zinc surface. researchgate.net This orientation maximizes the contact between the molecule's heteroatoms (sulfur and nitrogen) and the surface atoms. researchgate.net From the simulation data, critical parameters like the interaction energy and binding energy between the inhibitor and the surface can be calculated. These energies quantify the strength of the adsorption, providing a theoretical basis for the compound's effectiveness as a surface-active agent.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of the this compound molecule. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous chemical properties can be derived.
DFT calculations are routinely used to optimize the molecular geometry of the complex and to compute fundamental electronic parameters. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability.
Other calculated parameters include the molecular dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP) map. The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which are crucial for understanding coordination and reaction mechanisms.
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Relates to the capacity for electron donation. |
| ELUMO (Energy of LUMO) | Relates to the capacity for electron acceptance. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | Measures the polarity of the molecule, affecting interactions. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting reactive sites. |
Q & A
Q. What are the critical physicochemical properties of ZMBT that influence its role in rubber vulcanization?
ZMBT (C₁₄H₈N₂S₄Zn) is an off-white to pale yellow powder with a decomposition temperature of 300°C and a specific gravity of 1.6. It is insoluble in water but soluble in NaOH, chloroform, and acetone . Its stability under ordinary conditions and compatibility with sulfur-curing systems make it effective as a secondary accelerator in latex applications. These properties enable ZMBT to enhance modulus and compression set resistance in rubber formulations without prolonging cure times .
Q. What methodologies are recommended for synthesizing ZMBT in laboratory settings?
ZMBT is typically synthesized via salt formation by reacting zinc sulfate with 2-mercaptobenzothiazole (MBT). Microwave-assisted synthesis using ZnCl₂/DMF as a catalyst has been reported to improve reaction efficiency and yield, offering a faster and more energy-efficient alternative to traditional methods . Researchers should monitor pH and temperature to avoid premature decomposition.
Q. How should ZMBT be safely stored and handled in laboratory environments?
ZMBT requires storage in a cool, dry environment away from strong acids/bases to prevent decomposition. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. In case of skin contact, immediate washing with soap and water is advised, while inhalation exposure necessitates moving to fresh air and medical consultation if symptoms persist .
Advanced Research Questions
Q. What analytical techniques are optimal for characterizing ZMBT and its degradation products?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for purity assessment, while elemental analysis and LC-MS confirm molecular composition . Thermal gravimetric analysis (TGA) can track decomposition behavior (e.g., 300°C threshold), and FT-IR spectroscopy identifies functional groups like the thiolate-zinc complex .
Q. How does ZMBT interact with dithiocarbamates in sulfur-cured rubber systems?
ZMBT synergizes with zinc dithiocarbamates (e.g., ZDMC, ZDEC) to accelerate sulfur vulcanization. This combination reduces scorch time and enhances crosslink density by forming polysulfidic intermediates. Mechanistic studies using NMR and rheometry reveal that ZMBT stabilizes reactive sulfur species, improving network formation .
Q. What experimental strategies address contradictions in ZMBT’s thermal stability data?
Discrepancies in reported decomposition temperatures (e.g., 300°C vs. 330°C) may arise from impurities or varying heating rates. Researchers should standardize protocols using differential scanning calorimetry (DSC) and control atmospheric conditions (e.g., inert vs. oxidative environments) to reconcile data .
Q. Can ZMBT’s efficiency as an accelerator be enhanced through structural modifications?
Recent studies explore derivatization of the benzothiazole ring (e.g., introducing electron-withdrawing groups) to modulate reactivity. For example, conjugating ZMBT with triazole moieties has shown potential in tuning its vulcanization kinetics and thermal resistance, though this requires rigorous kinetic modeling .
Methodological Considerations
- Controlled Vulcanization Studies : Use a moving die rheometer (MDR) to optimize ZMBT/dithiocarbamate ratios and cure times. Track crosslink density via swelling experiments in toluene .
- Toxicological Profiling : Employ zebrafish embryo models or in vitro cytotoxicity assays (e.g., MTT) to evaluate ZMBT’s biocompatibility, given its low NFPA health rating (1/4) but potential ecological toxicity .
Data Interpretation Challenges
- Solubility Conflicts : While ZMBT is generally water-insoluble, discrepancies in organic solvent compatibility (e.g., ethanol vs. acetone) necessitate phase-solubility studies under controlled humidity .
- Synergistic Effects : Conflicting reports on ZMBT’s performance with ZnO may stem from particle size variations in ZnO; characterize ZnO morphology via SEM to standardize formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
